2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid
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Overview
Description
2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H10O4S. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl anthranilate with chlorosulfonic acid, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide
- 2-methyl-3-(methoxycarbonyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide
- 4-hydroxy-2-methyl-3-(methoxycarbonyl)-2H-1,2-benzothiazine 1,1-dioxide
Uniqueness
2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid is unique due to its specific structural features and the presence of the benzothiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
91634-22-9 |
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Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-3H-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H10O4S/c1-10(9(11)12)6-7-4-2-3-5-8(7)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
NSWSKGNGXXLTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2S1(=O)=O)C(=O)O |
Origin of Product |
United States |
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